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molecular formula C11H9ClF3NO B040040 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 125290-76-8

2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No. B040040
M. Wt: 263.64 g/mol
InChI Key: IUMQZQZGWNIUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585491

Procedure details

A solution of 7.6 mL (54.2 mmol) of diisopropylamine in 100 mL of dry THF was cooled to -78° C. under argon, treated with 20.5 mL (47.2 mmol) of 2.3M n-butyllithium, and stirred for 15 minutes. To this solution was added a solution of 10.3 g (45.0 mmol) of 2-(2,4,5-trifluorophenyl)-4, 4-dimethyl-2-oxazoline in 100 mL of dry THF. The reaction mixture was stirred at -78° C. for 45 minutes. To this mixture was added 26.5 g (100 mmol) of hexachloroacetone, and the solution was warmed to room temperature. Water was added; the organic phase was washed with water, 1N hydrochloric acid, and 5% sodium bicarbonate, and was dried over magnesium sulfate. Concentration gave a dark oil which was chromatographed on silica gel to give 7.05 g of the title compound as a yellow oil.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16][C:15]=1[C:22]1[O:23][CH2:24][C:25]([CH3:28])([CH3:27])[N:26]=1.[Cl:29]C(Cl)(Cl)C(C(Cl)(Cl)Cl)=O>C1COCC1.O>[Cl:29][C:19]1[C:14]([F:13])=[C:15]([C:22]2[O:23][CH2:24][C:25]([CH3:28])([CH3:27])[N:26]=2)[CH:16]=[C:17]([F:21])[C:18]=1[F:20]

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)C=1OCC(N1)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
26.5 g
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -78° C. for 45 minutes
Duration
45 min
WASH
Type
WASH
Details
the organic phase was washed with water, 1N hydrochloric acid, and 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave a dark oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1F)F)C=1OCC(N1)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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